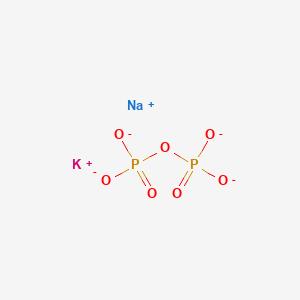
Dipotassium disodium diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium disodium diphosphate is a compound that combines potassium, sodium, and phosphonato phosphate. This compound is known for its significant role in various biochemical and industrial processes. It is often used in scientific research due to its unique chemical properties and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium disodium diphosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide and sodium hydroxide. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with potassium hydroxide and sodium hydroxide in a suitable solvent, usually water.
Heating: The mixture is heated to facilitate the reaction.
Crystallization: The resulting solution is allowed to cool, leading to the crystallization of potassium;sodium;phosphonato phosphate.
Industrial Production Methods
In industrial settings, the production of potassium;sodium;phosphonato phosphate involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process may also include additional purification steps such as filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium disodium diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce phosphites or hypophosphites.
Aplicaciones Científicas De Investigación
Dipotassium disodium diphosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: It serves as a nutrient in microbial culture media and as a component in biological buffers.
Medicine: It is used in formulations for electrolyte replenishment and as a urinary acidifier.
Industry: It is employed in the production of fertilizers, detergents, and water treatment chemicals.
Mecanismo De Acción
The mechanism by which potassium;sodium;phosphonato phosphate exerts its effects involves its ability to participate in various biochemical reactions. It acts as a source of phosphate ions, which are essential for numerous metabolic processes. In biological systems, it helps maintain acid-base balance and supports cellular functions by providing necessary ions.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phosphate
- Sodium phosphate
- Phosphoric acid
Comparison
Dipotassium disodium diphosphate is unique due to its combination of potassium, sodium, and phosphonato phosphate, which provides a broader range of chemical and biological activities compared to its individual components. This compound offers enhanced buffering capacity and solubility, making it more effective in various applications.
Propiedades
Número CAS |
15491-89-1 |
|---|---|
Fórmula molecular |
K2Na2O7P2 |
Peso molecular |
236.03 g/mol |
Nombre IUPAC |
potassium;sodium;phosphonato phosphate |
InChI |
InChI=1S/K.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-4 |
Clave InChI |
DQZXOIPVJBKPAK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Sinónimos |
dipotassium disodium diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















